![molecular formula C21H22N2O3 B2361861 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 714201-06-6](/img/structure/B2361861.png)

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

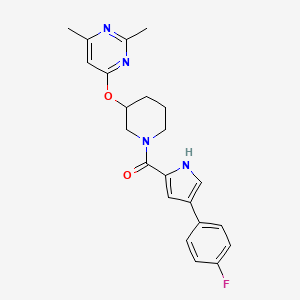

“4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid” is a chemical compound with the CAS Number: 714201-06-6 . It has a molecular weight of 350.42 . The IUPAC name for this compound is 4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-4-oxobutanoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H22N2O3/c24-19(9-10-20(25)26)22-11-13-23(14-12-22)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,21H,9-14H2,(H,25,26) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

This compound has a molecular weight of 350.42 . It is typically stored at room temperature and is available in powder form .Applications De Recherche Scientifique

Photochemistry and Material Science

- Photochemistry of Fluoroquinolones : A study on the photochemistry of compounds similar to the given compound, like ciprofloxacin, shows their reaction under irradiation in water and the influence of sodium sulfite or phosphate on the reaction course. This has implications for understanding the stability and behavior of such compounds under different conditions (Mella, Fasani, & Albini, 2001).

Synthesis and Characterization

- Synthesis of Antimicrobial Agents : A series of compounds structurally related to the query compound have been synthesized and evaluated for antimicrobial properties, showing significant antibacterial and weak antifungal activities (Rameshkumar, Ashokkumar, Subramanian, Ilavarasan, & Sridhar, 2003).

- Crystal Structure Analysis : The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound closely related to the query, has been studied, revealing the conformation of its molecules (Faizi, Ahmad, & Golenya, 2016).

Medicinal Applications

- Hemostatic Activity : Compounds similar to the query have been synthesized and evaluated for their influence on the blood coagulation system, indicating the potential for high hemostatic activity and low acute toxicity (Pulina, Kozhukhar, Kuznetsov, Rubtsov, & Starkova, 2017).

Antimicrobial Research

- In Vitro Antimicrobial Evaluation : Similar compounds have shown promising antimicrobial activities, which might be relevant for the development of new antimicrobial agents (Srinivasan, Shafreen, Nithyanand, Manisankar, & Pandian, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

The primary target of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid is falcipain 2 (FP-2) . FP-2 is a hemoglobin-degrading cysteine protease of Plasmodium falciparum, the parasite responsible for malaria . This makes FP-2 a significant target for the development of novel antimalarial drugs .

Mode of Action

The compound interacts with FP-2, inhibiting its function .

Biochemical Pathways

The inhibition of FP-2 affects the biochemical pathways involved in the degradation of hemoglobin . This disruption can prevent Plasmodium falciparum from obtaining necessary nutrients, thereby inhibiting its growth and proliferation .

Result of Action

The inhibition of FP-2 by 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid can lead to the death of Plasmodium falciparum due to starvation . This could potentially reduce the severity of malaria in infected individuals .

Propriétés

IUPAC Name |

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c24-19(9-10-20(25)26)22-11-13-23(14-12-22)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,21H,9-14H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUIBNUAZPYGAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2361778.png)

![4-tert-butyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2361785.png)

![N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2361787.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361789.png)

![2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2361792.png)

![2-[[1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2361796.png)

![tert-butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate](/img/structure/B2361797.png)

![(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2361799.png)